molecular formula C16H16F3NO3S2 B2715053 N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034326-08-2

N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2715053
CAS No.: 2034326-08-2
M. Wt: 391.42
InChI Key: DUSHGNWTGZAIEB-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a benzene-sulfonamide core, a prominent functional group in pharmacology, linked to a tetrahydropyran (oxane) ring that is further substituted with a thiophene heterocycle. The presence of the sulfonamide group suggests potential for diverse biological activities, as this moiety is found in compounds that act as enzyme inhibitors, including carbonic anhydrase inhibitors, and possess antibacterial properties . The trifluoromethyl group on the benzene ring is a common motif used to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery. The integration of the thiophene ring, a sulfur-containing heterocycle frequently employed as a benzene bioisostere, can impart unique electronic properties and improve biological activity profiles, making it a valuable scaffold in the development of agrochemicals and pharmaceuticals . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in the identification of novel therapeutic or agrochemical agents. Its structure offers opportunities for further structural optimization and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-5-13(6-4-12)25(21,22)20-15(7-9-23-10-8-15)14-2-1-11-24-14/h1-6,11,20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHGNWTGZAIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a thiophene ring, an oxane moiety, and a sulfonamide functional group, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N1O2S1C_{12}H_{10}F_3N_1O_2S_1, with a molecular weight of approximately 341.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₀F₃N₁O₂S₁
Molecular Weight341.29 g/mol
InChI KeyQWZOOJGOGYJPSD-UHFFFAOYSA-N
Melting PointNot available
SolubilityNot specified

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including acid-base balance and fluid secretion .
  • Antimicrobial Activity : Compounds containing thiophene rings have been documented to exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antitumor Effects : Preliminary studies suggest that thiophene derivatives may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth factors .

Antimicrobial Activity

Research has shown that thiophene derivatives can exhibit significant antibacterial activity against various strains. For instance, studies have demonstrated that modifications in the thiophene structure can enhance efficacy against resistant bacterial strains.

Anticancer Activity

A study evaluating the anticancer potential of related sulfonamide compounds indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group may further enhance these effects by improving the compound's bioavailability.

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A study highlighted the role of sulfonamides in enhancing dopaminergic tone and normalizing neuroplasticity through carbonic anhydrase inhibition. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Research focused on various thiophene derivatives showed promising results against gram-positive and gram-negative bacteria, indicating that this compound may have similar properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key Heterocyclic Components
  • Target Compound : The oxane-thiophene hybrid provides a rigid yet flexible scaffold, influencing spatial orientation and solubility.
  • PR16 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide) : Replaces the oxane-thiophene with a dihydroquinazoline ring, introducing aromaticity and planar geometry .
Substituent Effects
  • Trifluoromethyl (-CF₃) : Present in the target compound, PR16, and Compound 76. This group increases lipophilicity and metabolic stability while withdrawing electrons from the aromatic ring .
  • Chloro (-Cl) : In BG15037 (2-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide) , the chloro group offers moderate electron-withdrawing effects compared to -CF₃ .
  • Methoxy (-OCH₃) : In PR17 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide) , the trifluoromethoxy group balances hydrophobicity and steric bulk .
IR and NMR Data
Compound IR Features (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound νC=S: 1247–1255; νNH: 3278–3414 Oxane-thiophene protons: 3.5–4.5 (¹H)
PR16 νNH: ~3278–3414 (broad) Dihydroquinazoline NH: 10.13 (¹H)
Compound 77 - Benzothiazole protons: 7.2–8.1 (¹H)

Tautomerism and Electronic Properties

The target compound exists exclusively in the thione tautomeric form , evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S in IR spectra . In contrast, analogs like PR15 (N-(3,4-dihydroquinazolin-2-yl)-3,4-difluorobenzene-1-sulfonamide) lack tautomeric flexibility due to their rigid dihydroquinazoline cores .

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